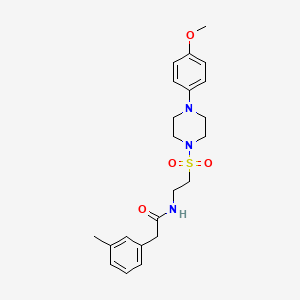
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor antagonists or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the piperazine ring.
Sulfonylation: The sulfonyl group is added through a sulfonyl chloride reagent under basic conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a sulfide.
Scientific Research Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is studied for various applications:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its interactions with biological receptors.
Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as receptors or enzymes. The piperazine ring often plays a crucial role in binding to these targets, while the sulfonyl and acetamide groups modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide: Lacks the sulfonyl group.
N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxyphenyl group and the sulfonyl group in N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide may confer unique binding properties and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-4-3-5-19(16-18)17-22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-8-21(29-2)9-7-20/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMYKCDXUISKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2835511.png)
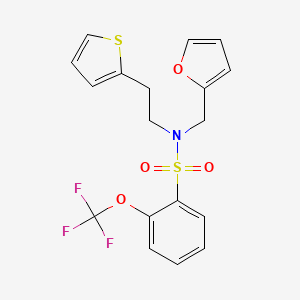
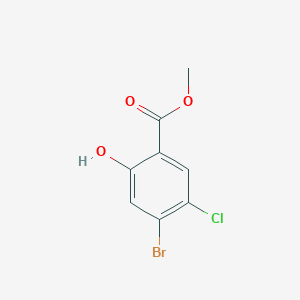
![Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2835516.png)
![4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide](/img/structure/B2835517.png)
![1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2835518.png)
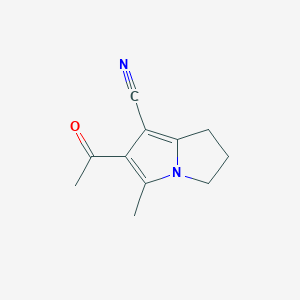
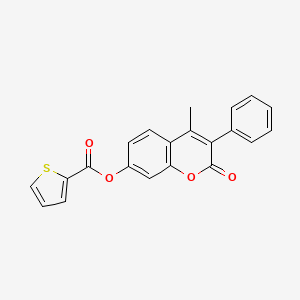
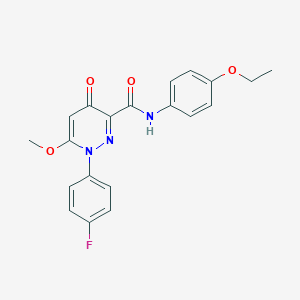
![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)
![4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2835526.png)
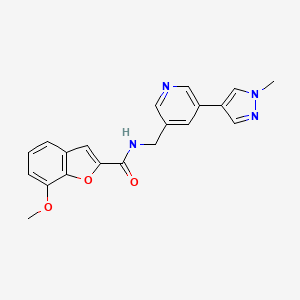
![4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2835531.png)

